![molecular formula C26H21ClN4O4S2 B2807785 2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 1115570-58-5](/img/structure/B2807785.png)
2-[(6-benzyl-8-chloro-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide
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Description
Scientific Research Applications
Antiviral Properties
- Derivatives of the compound, specifically pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, have shown potent anti-HIV activity. Modifications to the accessory groups enhanced the antiviral efficacy against several strains of HIV-1 and HIV-2, demonstrating the compound's potential in antiretroviral therapy (Mizuhara et al., 2012).
Antibacterial and Antifungal Applications
- Novel fused imino pyrimido benzothiazole derivatives, synthesized from a similar core structure, exhibited significant anti-inflammatory and antibacterial properties. This suggests the compound's framework could be beneficial in developing new therapeutic agents targeting various bacterial infections (Kale and Mene, 2013).
Anti-inflammatory and Analgesic Properties
- Studies have synthesized novel derivatives related to the compound, showing significant anti-inflammatory and analgesic activities. This indicates the potential application of the compound in pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Metabolic Stability Improvement
- Investigations into the compound's analogues revealed its potential in improving metabolic stability when used as a PI3K/mTOR dual inhibitor. This highlights its application in enhancing the efficacy and stability of pharmacological agents (Stec et al., 2011).
Antioxidant Activity
- Synthesis of N-substituted benzyl/phenyl derivatives based on the compound has shown moderate to significant radical scavenging activity, suggesting its application in oxidative stress-related conditions (Ahmad et al., 2012).
properties
IUPAC Name |
2-(6-benzyl-8-chloro-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S2/c1-35-20-10-8-19(9-11-20)29-24(32)16-36-26-28-14-23-25(30-26)21-12-7-18(27)13-22(21)31(37(23,33)34)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXMOOBCNGUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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